3-AMINO-1-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-BENZO[F]CHROMEN-2-YL CYANIDE
Overview
Description
3-AMINO-1-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-BENZO[F]CHROMEN-2-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-1-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-BENZO[F]CHROMEN-2-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxybenzaldehyde with malononitrile in the presence of a base to form a 2-amino-4H-chromene intermediate. This intermediate is then reacted with 1-ethyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-1-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-BENZO[F]CHROMEN-2-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-AMINO-1-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-BENZO[F]CHROMEN-2-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-AMINO-1-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-BENZO[F]CHROMEN-2-YL CYANIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazol-4-yl)phenylMethanone
- 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile
Uniqueness
3-AMINO-1-(1-ETHYL-1H-PYRAZOL-4-YL)-1H-BENZO[F]CHROMEN-2-YL CYANIDE is unique due to its combination of a benzo[f]chromene core and a pyrazole ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-amino-1-(1-ethylpyrazol-4-yl)-1H-benzo[f]chromene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-2-23-11-13(10-22-23)17-15(9-20)19(21)24-16-8-7-12-5-3-4-6-14(12)18(16)17/h3-8,10-11,17H,2,21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOHPJKANCPTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(OC3=C2C4=CC=CC=C4C=C3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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